

An In-depth Technical Guide to (R)-1-phenylethylamine Hydrochloride

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Compound of Interest

Compound Name: 1-Phenylethylamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-1-phenylethylamine hydrochloride**, a critical chiral building block in modern organic and medicinal chemistry. This document details its physicochemical properties, applications in asymmetric synthesis, and relevant experimental protocols.

Core Compound Identity and Properties

(R)-1-phenylethylamine hydrochloride is the hydrochloride salt of the chiral amine (R)-1-phenylethylamine. Its primary importance lies in its utility as a resolving agent and a chiral auxiliary in the synthesis of enantiomerically pure compounds, a crucial aspect of drug development.

Table 1: Physicochemical Data for **(R)-1-phenylethylamine Hydrochloride** and Related Compounds

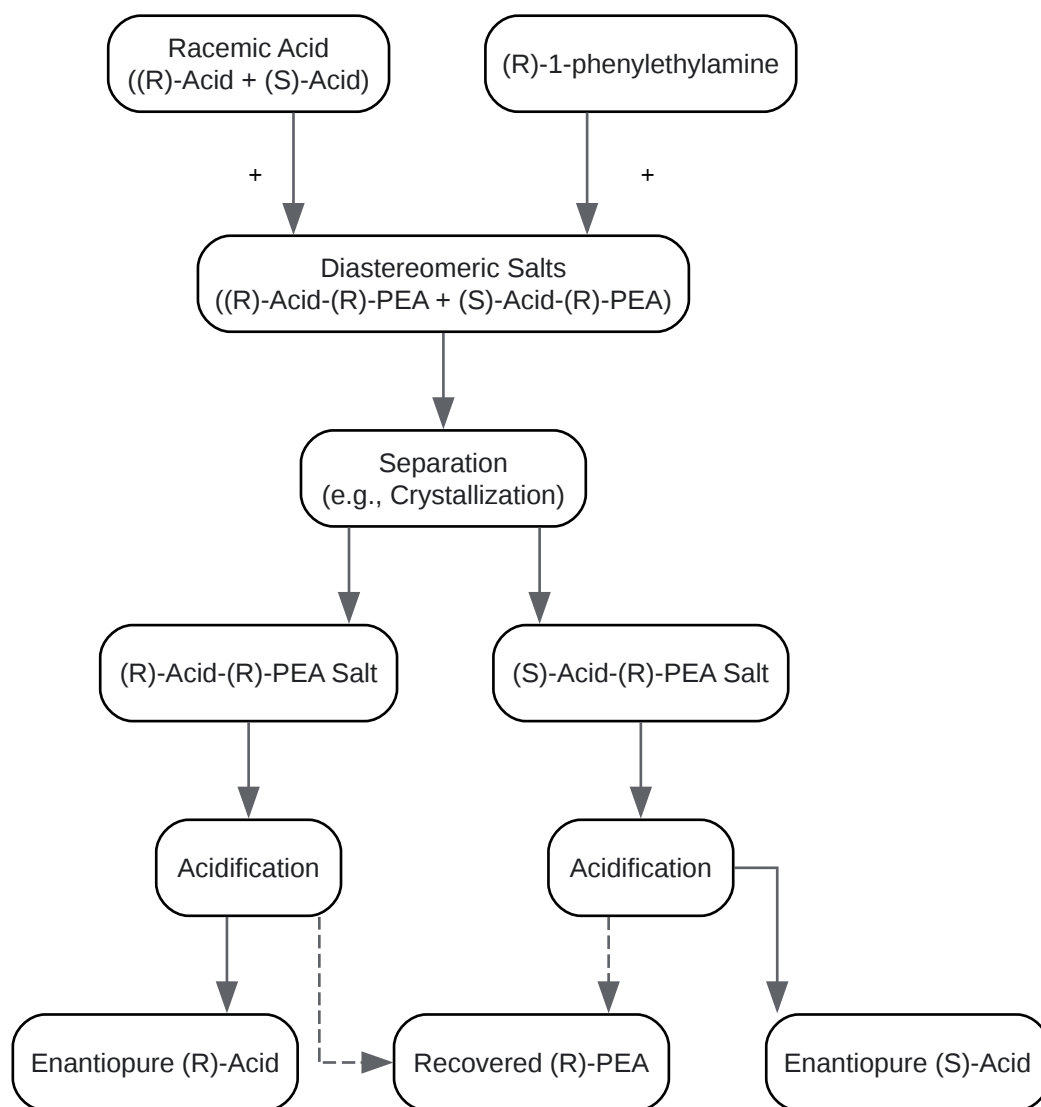
Property	(R)-1-phenylethylamine Hydrochloride	(R)-1-phenylethylamine (Free Base)
CAS Number	13437-79-1[1]	3886-69-9[2][3]
Molecular Formula	C ₈ H ₁₂ ClN[1][4]	C ₈ H ₁₁ N[2][3]
Molecular Weight	157.64 g/mol [1][4]	121.18 g/mol [2][3]
Appearance	White to off-white crystalline powder	Clear, colorless to light yellow liquid[5]
Melting Point	Not available	-10 °C[2][3]
Boiling Point	Not available	187 °C[3]
Density	Not available	0.952 g/cm ³ (at 20 °C)[3]
Solubility	Soluble in water	40 g/L in water (at 20 °C)[5]
Optical Rotation	Not available	[α] ²³ /D +38°, neat[5]

Applications in Asymmetric Synthesis

(R)-1-phenylethylamine is a privileged chiral auxiliary and resolving agent due to its commercial availability in both enantiomeric forms and its ability to form diastereomeric salts with racemic acids, which can then be separated by crystallization.[1] This classical resolution method remains one of the most widely used techniques for obtaining enantiomerically pure acids.

Chiral Resolution of Racemic Acids

The fundamental principle behind chiral resolution using (R)-1-phenylethylamine is the formation of diastereomeric salts with a racemic mixture of a chiral acid. These diastereomers possess different physical properties, such as solubility, allowing for their separation.



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Caption: Chiral resolution workflow using (R)-1-phenylethylamine.

Chiral Auxiliary in Diastereoselective Synthesis

Beyond resolution, (R)-1-phenylethylamine can be used as a chiral auxiliary. In this approach, the chiral amine is covalently bonded to the substrate, directing the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. This strategy is widely employed in the synthesis of chiral heterocycles, amino acids, and other pharmacologically relevant molecules.^{[1][6]}

Experimental Protocols

Resolution of Racemic Ibuprofen (Illustrative Protocol)

This protocol describes the general steps for the resolution of a racemic carboxylic acid, using ibuprofen as an example, with (R)-1-phenylethylamine.

Materials:

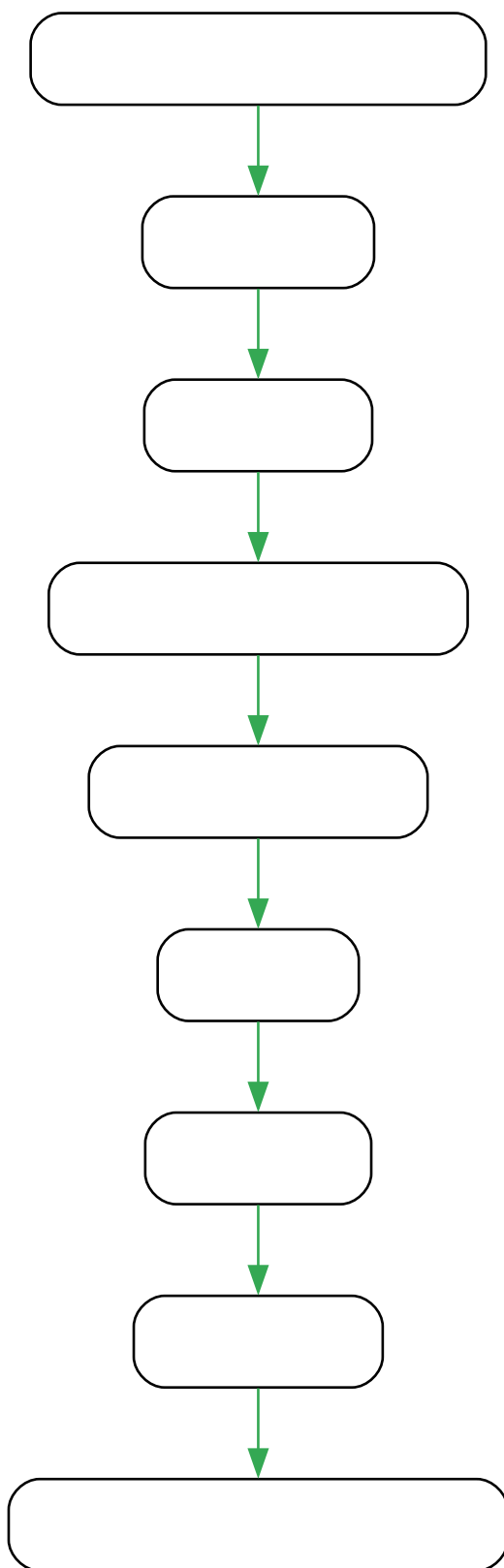
- Racemic Ibuprofen
- (R)-1-phenylethylamine
- Methanol
- Diethyl ether
- 1 M Hydrochloric Acid (HCl)
- 1 M Sodium Hydroxide (NaOH)
- Separatory funnel
- Filtration apparatus
- pH paper

Procedure:

- **Salt Formation:** Dissolve racemic ibuprofen in hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.
- **Crystallization:** Slowly add the amine solution to the hot ibuprofen solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- **Isolation:** Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
- **Liberation of the Enantiomer:** Dissolve the collected crystals in water and add 1 M NaOH solution until the solution is basic (check with pH paper). This will liberate the free (R)-1-

phenylethylamine and the sodium salt of the resolved ibuprofen enantiomer.

- Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove the (R)-1-phenylethylamine. The aqueous layer now contains the sodium salt of one enantiomer of ibuprofen.
- Acidification: Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically enriched ibuprofen.
- Final Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the resolved ibuprofen.



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Caption: Experimental workflow for the resolution of racemic ibuprofen.

Biological Activity

While the primary application of (R)-1-phenylethylamine is in synthesis, it is structurally related to phenylethylamine, a trace amine found in the human body that acts as a neurotransmitter.[7] 1-Phenylethylamine itself has been found to act as a monoamine oxidase inhibitor (MAOI).[8] This biological activity is generally not the focus of its use in drug development, where it serves as a tool for chirality, but it is a relevant characteristic of the molecule.

Conclusion

(R)-1-phenylethylamine hydrochloride is an indispensable tool for researchers and professionals in drug development and chemical synthesis. Its role as a chiral resolving agent and auxiliary is well-established, enabling the production of single-enantiomer pharmaceuticals. The straightforward experimental protocols and the wealth of available literature make it an accessible and reliable choice for asymmetric synthesis.

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